molecular formula C23H25ClN2S B389107 (2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B389107
M. Wt: 397g/mol
InChI Key: WBJQPTIWBPRGQK-UHFFFAOYSA-N
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Description

(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Cyclohexylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to attach the cyclohexyl group to the phenyl ring.

    Final Assembly: The final step involves the condensation of the thiazole derivative with the chlorophenyl and cyclohexylphenyl groups under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[4-(4-cyclohexylphenyl)-3-methyl-1,3-thiazol-2(3H)-yliden]amine
  • N-(4-chlorophenyl)-N-[4-(4-cyclohexylphenyl)-3-ethyl-1,3-oxazol-2(3H)-yliden]amine

Uniqueness

(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific combination of functional groups and its thiazole ring structure

Properties

Molecular Formula

C23H25ClN2S

Molecular Weight

397g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-cyclohexylphenyl)-3-ethyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H25ClN2S/c1-2-26-22(16-27-23(26)25-21-14-12-20(24)13-15-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-17H,2-7H2,1H3

InChI Key

WBJQPTIWBPRGQK-UHFFFAOYSA-N

SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4CCCCC4

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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